
5-Isopropyl-2-methoxybenzyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2-methoxybenzyl methanesulfonate: is an organic compound with the molecular formula C12H18O4S . It is a derivative of benzenemethanol, where the benzyl group is substituted with an isopropyl group at the 5-position and a methoxy group at the 2-position, and the hydroxyl group is replaced by a methanesulfonate ester .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-isopropyl-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity, and implementing appropriate safety and environmental controls.
化学反应分析
Types of Reactions: 5-Isopropyl-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The aromatic ring and the isopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products:
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding benzylamine derivative.
Oxidation: Oxidation of the isopropyl group can yield the corresponding carboxylic acid.
Reduction: Reduction of the aromatic ring can yield cyclohexane derivatives.
科学研究应用
Chemistry: 5-Isopropyl-2-methoxybenzyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Isopropyl-2-methoxybenzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which can lead to the formation of reactive intermediates . These intermediates can then participate in various chemical reactions, depending on the specific conditions and reagents used.
相似化合物的比较
- Methyl methanesulfonate (MMS)
- Ethyl methanesulfonate (EMS)
- Isopropyl methanesulfonate (IPMS)
Comparison: 5-Isopropyl-2-methoxybenzyl methanesulfonate is unique due to the presence of the isopropyl and methoxy groups on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, MMS, EMS, and IPMS are simpler alkyl methanesulfonates without additional substituents on the benzyl ring .
属性
分子式 |
C12H18O4S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
(2-methoxy-5-propan-2-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-9(2)10-5-6-12(15-3)11(7-10)8-16-17(4,13)14/h5-7,9H,8H2,1-4H3 |
InChI 键 |
OEPUORHDKRZRFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)OC)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


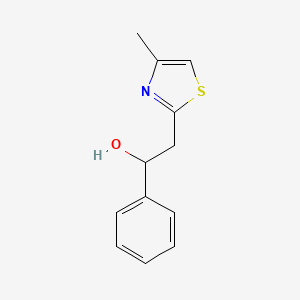
![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
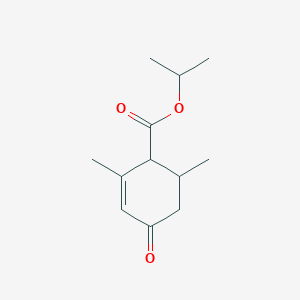

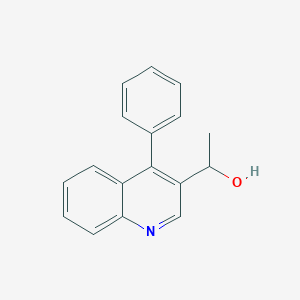
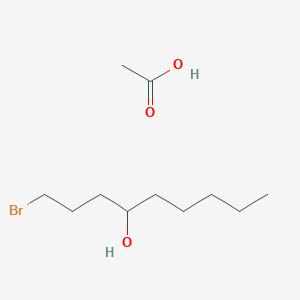
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

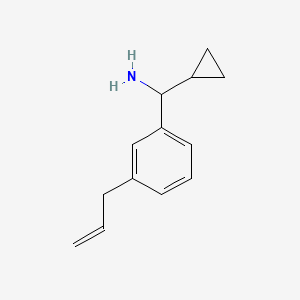

![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
